"1-Fluoro-3,5-diiodobenzene" CAS number 123629-53-8
"1-Fluoro-3,5-diiodobenzene" CAS number 123629-53-8
An In-Depth Technical Guide to 1-Fluoro-3,5-diiodobenzene (CAS: 123629-53-8)
For Researchers, Scientists, and Drug Development Professionals
Executive Overview
1-Fluoro-3,5-diiodobenzene is a halogenated aromatic compound of significant interest in modern organic synthesis.[1] Characterized by a fluorinated benzene ring symmetrically substituted with two iodine atoms, this molecule serves as a versatile and powerful building block. Its true value lies in the strategic placement of its functional groups: the two iodine atoms are excellent leaving groups for a variety of palladium-catalyzed cross-coupling reactions, while the fluorine atom is a prized feature in contemporary medicinal chemistry.[2][3] This guide provides an in-depth analysis of its properties, synthesis, reactivity, and strategic applications, particularly in the context of pharmaceutical research and development.
Physicochemical Properties & Structural Data
The precise control over synthetic outcomes begins with a fundamental understanding of the reagent's physical and chemical characteristics. While empirical data such as melting and boiling points are not consistently reported in public databases, its core properties are well-defined.[1]
| Property | Value | Source(s) |
| CAS Number | 123629-53-8 | [1] |
| Molecular Formula | C₆H₃FI₂ | [1] |
| Molecular Weight | 347.90 g/mol | [1] |
| IUPAC Name | 1-fluoro-3,5-diiodobenzene | [4] |
| Synonyms | 1,3-Diiodo-5-fluorobenzene, 3,5-Diiodofluorobenzene | [1][4][5] |
| Appearance | Typically a solid (inferred from related compounds) | N/A |
Structural Representation:
The molecule's structure is key to its reactivity, with two reactive sites (C-I bonds) positioned meta to the fluorine atom.
Caption: Molecular structure of 1-Fluoro-3,5-diiodobenzene.
Plausible Synthetic Pathway: The Sandmeyer Approach
While multiple synthetic routes may exist, a common and reliable method for introducing halogens onto an aromatic ring is the Sandmeyer reaction. This process involves the diazotization of an aniline precursor followed by substitution. A plausible and efficient synthesis of 1-Fluoro-3,5-diiodobenzene would start from 3,5-diiodoaniline.
Caption: Proposed synthetic workflow via the Schiemann reaction.
Experimental Protocol (Hypothetical):
-
Diazotization: Dissolve 3,5-diiodoaniline (1.0 equiv) in a solution of tetrafluoroboric acid (HBF₄) at 0°C.
-
Salt Formation: Add a chilled aqueous solution of sodium nitrite (NaNO₂) (1.1 equiv) dropwise, maintaining the temperature at 0°C to form the diazonium tetrafluoroborate salt.
-
Schiemann Reaction: The resulting precipitate is filtered, washed with cold ether, and dried. The salt is then gently heated until nitrogen evolution ceases.
-
Purification: The crude product is purified by distillation under reduced pressure or column chromatography to yield 1-fluoro-3,5-diiodobenzene.
Reactivity and Strategic Applications in Synthesis
The synthetic utility of 1-fluoro-3,5-diiodobenzene is dominated by the high reactivity of its two carbon-iodine bonds in palladium-catalyzed cross-coupling reactions. The symmetrical placement of the iodine atoms allows for controlled mono- or di-functionalization, making it an ideal scaffold for building complex molecular architectures.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura coupling is a cornerstone reaction for creating biaryl structures, which are prevalent in pharmaceuticals.[6][7] The reaction couples the aryl iodide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[6][8] The base is crucial for activating the boronic acid, facilitating the transmetalation step.[6]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Mono-Arylation:
-
Setup: To a flame-dried Schlenk flask, add 1-fluoro-3,5-diiodobenzene (1.0 equiv), the desired arylboronic acid (1.1 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).[8]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-Dioxane/Water or Toluene/Water).[8]
-
Reaction: Heat the mixture (typically 80-100°C) and stir until TLC or GC-MS analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction, quench with water, and extract with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C–N Bonds
The formation of aryl amines is fundamental in drug discovery.[9] The Buchwald-Hartwig amination provides a powerful method for this transformation, coupling aryl halides with a wide range of primary and secondary amines.[9][10] This reaction typically requires a palladium catalyst paired with a specialized bulky phosphine ligand (e.g., X-Phos, RuPhos) and a strong base.[10][11]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
General Protocol for Mono-Amination:
-
Setup: In a glovebox or under an inert atmosphere, combine 1-fluoro-3,5-diiodobenzene (1.0 equiv), the desired amine (1.2 equiv), a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.5 equiv) in a Schlenk tube.
-
Solvent: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the tube and heat the mixture (typically 90-110°C) with vigorous stirring for 12-24 hours.
-
Workup: After cooling, the reaction is quenched with water and extracted with an organic solvent. The organic phase is washed, dried, and concentrated.
-
Purification: The target aryl amine is isolated via column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is the premier method for coupling aryl halides with terminal alkynes, creating arylalkyne structures.[12] This reaction is unique in its use of a dual catalytic system: a palladium catalyst for the main cycle and a copper(I) co-catalyst (typically CuI) to facilitate the formation of a key copper-acetylide intermediate.[12]
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
General Protocol for Mono-Alkynylation:
-
Setup: To a Schlenk flask containing 1-fluoro-3,5-diiodobenzene (1.0 equiv), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), a copper(I) salt (e.g., CuI, 3-5 mol%), and a degassed solvent like THF or DMF.
-
Reagent Addition: Add the terminal alkyne (1.1 equiv) followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv).
-
Reaction: Stir the mixture under an inert atmosphere at room temperature or with gentle heating (40-60°C) until the reaction is complete.
-
Workup: The reaction mixture is typically filtered to remove amine salts, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with water or ammonium chloride solution.
-
Purification: The product is purified by column chromatography.
Significance in Drug Discovery and Development
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[2][3] 1-Fluoro-3,5-diiodobenzene provides a scaffold that not only introduces this beneficial atom but also allows for the divergent synthesis of a library of compounds from a single intermediate. By performing sequential and regioselective cross-coupling reactions, researchers can rapidly explore the structure-activity relationship (SAR) of a lead compound, attaching different functional groups at the 3- and 5-positions to optimize its pharmacological profile.
Safety, Handling, and Storage
As a laboratory chemical, 1-fluoro-3,5-diiodobenzene requires careful handling in accordance with good industrial hygiene and safety practices.[13]
-
Hazards: Causes skin irritation and serious eye irritation.[13][14] May cause respiratory irritation.[15]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[13] All handling should be performed in a well-ventilated area or a chemical fume hood.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[13] The compound may be light-sensitive, so storage in an amber vial is recommended.[13]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[13]
Conclusion
1-Fluoro-3,5-diiodobenzene is more than just a chemical intermediate; it is a strategic tool for molecular design. Its unique trifunctional nature—a metabolically robust fluorine atom flanked by two versatile iodine handles—provides an efficient and modular platform for the synthesis of complex molecules. For researchers in drug development and materials science, mastering the reactivity of this scaffold opens a direct route to novel compounds with potentially superior properties.
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